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LC3B recruiter 2

targeted protein degradation ATTEC LC3B binding affinity

LC3B recruiter 2 (34R) is the recommended LC3B-engaging fragment for constructing ATTEC degraders targeting the CDK9/Cyclin T1 complex beyond the ubiquitin-proteasome system. Validated by direct 2D NMR binding to LC3B (KD 2.5 µM) and confirmed via bafilomycin A1 vs. MG-132 rescue experiments, this 2,4-quinazolinedione-derived recruiter enables clean mechanistic discrimination between autophagy-lysosome and proteasomal pathways. Its simplified scaffold (MW 224.64) facilitates modular linker chemistry without superfluous functional groups, demonstrated across PRC2 and CDK2/4/6-Cyclin complex targets. For ATTEC development pipelines, 34R serves as an essential benchmark alongside analog 33R (KD 2.87 µM) for intra-scaffold SAR comparisons.

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
Cat. No. B15606308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLC3B recruiter 2
Molecular FormulaC10H9ClN2O2
Molecular Weight224.64 g/mol
Structural Identifiers
InChIInChI=1S/C10H9ClN2O2/c1-2-13-9(14)7-4-3-6(11)5-8(7)12-10(13)15/h3-5H,2H2,1H3,(H,12,15)
InChIKeyONCOTIYLUXMOPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LC3B Recruiter 2 (34R) for ATTEC Development – Compound Baseline and Procurement Relevance


LC3B recruiter 2 (synonym 34R; CAS 380636-64-6) is a 2,4-quinazolinedione-derived small-molecule fragment that functions as an LC3B-recruiting agent within the autophagy-lysosome pathway degradation system, specifically as a component of Autophagy-Tethering Compounds (ATTECs) [1]. With a molecular formula C₁₀H₉ClN₂O₂ and molecular weight 224.64 g/mol, it directly binds to microtubule-associated protein 1 light chain 3 beta (LC3B) and serves as the LC3B-engaging moiety in bifunctional ATTEC degraders. When conjugated via a linker to the CDK9 inhibitor SNS-032, the resulting ATTEC simultaneously degrades both CDK9 and its obligate partner Cyclin T1 through an LC3B-dependent autophagy-lysosomal mechanism that bypasses the ubiquitin-proteasome system [1]. The compound represents one of the two optimized fragments (alongside 33R) derived from systematic structure-activity relationship (SAR) exploration of the reported LC3B-binding compound 8F20 [1].

Why LC3B Recruiter 2 (34R) Cannot Be Casually Substituted – Risks of Generic LC3B Binder Interchange


LC3B-recruiting fragments are not functionally interchangeable, because the efficacy of an ATTEC degrader depends critically on the binding affinity, binding site topology, and ternary complex geometry that each recruiter establishes with LC3B and the target protein [1]. Even within the same 2,4-quinazolinedione series, compound 33R (LC3B recruiter 1) and 34R (LC3B recruiter 2) exhibit measurable differences in LC3B binding affinity that translate into distinct degradation efficiency when incorporated into bifunctional ATTECs [1]. Beyond the quinazolinedione scaffold, alternative LC3B binders such as GW5074 (arylidene-indolinone) and coumarin-based recruiters differ substantially in binding kinetics, selectivity versus the GABARAP paralog, and compatibility with linker attachment chemistry [2]. Substituting 34R with an unvalidated LC3B ligand risks abolishing degradation activity, altering target selectivity, or introducing confounding off-target pharmacology.

LC3B Recruiter 2 (34R) Procurement Evidence Guide – Quantitative Differentiation Against Closest Analogs


LC3B Binding Affinity: 34R (KD 2.5 µM) Versus 33R (KD 2.87 µM) – Direct Intra-Series Comparison

LC3B recruiter 2 (34R) exhibits a measurable improvement in LC3B binding affinity relative to its closest intra-series analog LC3B recruiter 1 (33R). The dissociation constant (KD) for 34R binding to LC3B is 2.5 µM , compared with 2.87 µM for 33R , representing an approximately 1.15-fold (13%) improvement in binding affinity within the same 2,4-quinazolinedione scaffold. Both fragments were characterized in the same primary study and demonstrated direct LC3B interaction via 2D NMR titration [1]. The modest but reproducible affinity edge of 34R may contribute to more efficient ternary complex formation when conjugated into a full ATTEC degrader.

targeted protein degradation ATTEC LC3B binding affinity

Simultaneous CDK9/Cyclin T1 Complex Co-Degradation Versus PROTAC THAL-SNS-032 – Cross-Pathway Functional Differentiation

When LC3B recruiter 2 (34R) is conjugated via a linker to the CDK9 inhibitor SNS-032, the resulting bifunctional ATTEC molecule simultaneously degrades both CDK9 and its associated Cyclin T1 complex [1]. In contrast, the PROTAC degrader THAL-SNS-032, which uses the same CDK9-targeting warhead (SNS-032) but recruits the E3 ubiquitin ligase Cereblon rather than LC3B, induces degradation of CDK9 alone without affecting Cyclin T1 levels [2]. This functional divergence arises from the distinct degradation pathways engaged: the ATTEC harnesses the autophagy-lysosome system capable of engulfing entire protein complexes, whereas the PROTAC relies on ubiquitin-proteasome-mediated degradation of monomeric CDK9. Mechanistic studies confirmed that 34R-based ATTEC degradation is blocked by the autophagy inhibitor bafilomycin A1 but not by the proteasome inhibitor MG132, directly validating pathway specificity [1].

CDK9 degradation Cyclin T1 ATTEC vs PROTAC autophagy

Structural Simplification Relative to Parent Compound 8F20 with Retained LC3B Binding – Scaffold Optimization Evidence

LC3B recruiter 2 (34R) is the product of a deliberate structural simplification campaign starting from the reported LC3B-binding compound 8F20 [1]. While retaining the quinazoline pharmacophore essential for LC3B engagement, 34R eliminates extraneous structural features present in 8F20, resulting in a molecular weight reduction to 224.64 g/mol (C₁₀H₉ClN₂O₂) [1]. Despite this simplification, 2D NMR titration experiments confirmed that 34R maintains direct, specific binding to LC3B [1]. By contrast, 8F20 was originally identified from a small-molecule microarray screen as a bifunctional mHTT-LC3 linker compound and contains additional moieties necessary for mHTT binding that are irrelevant to LC3B recruitment alone [2]. The reduced structural complexity of 34R facilitates more predictable linker derivatization chemistry and removes potential interference from unnecessary functional groups.

scaffold optimization 8F20 quinazolinedione SAR

Direct Binding Validation by 2D NMR Titration – Confirmed Target Engagement Versus Controversial LC3B Ligands

Two-dimensional NMR titration experiments provided unambiguous confirmation of direct binding between 34R and LC3B [1]. This rigorous biophysical validation contrasts with the situation for other reported LC3B ligands. For example, the arylidene-indolinone compound GW5074, widely cited as an LC3B ligand for targeted protein degradation applications, has been shown to bind LC3B and its paralog GABARAP with only micromolar affinity in AlphaScreen competitive inhibition assays and is associated with conflicting literature reports regarding its binding affinity [2]. Furthermore, GW5074 is a potent c-Raf kinase inhibitor (IC₅₀ ~ 9 nM), introducing confounding pharmacology that complicates interpretation of cellular degradation experiments [3]. The BindingDB entry for GW5074 reports a Kd of 468 nM against His8-tagged human LC3B by BLI assay, but the Leveille et al. study emphasizes mid- to high-micromolar inhibitory potencies and notes that off-target effects and poor solubility limit its utility [2]. In contrast, 34R is a dedicated LC3B-recruiting fragment validated by direct structural methods without confounding kinase inhibitory activity.

2D NMR target engagement LC3B ligand validation GW5074

General Degradation Platform Versatility – Multi-Target Validation Beyond CDK9

The LC3B-recruiting fragment 34R has been validated as a general-purpose degradation platform, not merely a CDK9-specific tool. In the primary study, the general applicability of leveraging 34R-based LC3B-recruiting fragments linked to target-protein inhibitors was demonstrated by successfully degrading PRC2 (Polycomb Repressive Complex 2) and CDK2/4/6 along with their respective Cyclin partners [1]. This platform versatility meaningfully distinguishes 34R from scaffold-limited LC3B recruiters such as coumarin-based ATTEC fragments (compounds 10 and 16, J Med Chem 2023), which to date have been validated primarily against the CDK9/Cyclin T1 target [2]. The coumarin-based degraders 10 and 16 achieved antiproliferative IC₅₀ values in the 40 nM range against U-2932 cells, but their generalizability across structurally diverse protein complexes has not been systematically demonstrated [2].

ATTEC platform PRC2 CDK2/4/6 protein complex degradation

LC3B Recruiter 2 (34R) – Optimal Application Scenarios for Research Procurement and ATTEC Development


CDK9/Cyclin T1 Complex Degradation via Autophagy-Lysosome Pathway – Direct ATTEC Assembly

LC3B recruiter 2 (34R) is the recommended LC3B-engaging fragment for constructing ATTEC degraders targeting the CDK9/Cyclin T1 complex. When conjugated via a short linker to the CDK9 inhibitor SNS-032 (HY-10008), the resulting bifunctional molecule achieves simultaneous degradation of both CDK9 and Cyclin T1 through an LC3B-dependent autophagy-lysosomal mechanism that is mechanistically distinct from PROTAC THAL-SNS-032 [1]. The resulting full degrader (CDK9 autophagic degrader 1, Compound 28) exhibits over 80% CDK9 inhibition at 100 nM . This application scenario is directly supported by the primary 2D NMR validation of 34R-LC3B binding and the pathway-specific mechanistic confirmation using bafilomycin A1 versus MG132 rescue experiments [1].

Multi-Target ATTEC Degrader Platform Development for Intracellular Protein Complexes

For research programs aiming to degrade diverse intracellular protein complexes beyond CDK9/Cyclin T1, 34R offers a validated general-purpose LC3B recruitment handle. The primary study demonstrated successful degradation of PRC2 and CDK2/4/6-Cyclin complexes using 34R-based bifunctional ATTECs [1]. This platform versatility is critical for industrial degrader development pipelines that require a single, well-characterized LC3B recruiter to be paired with different target-protein ligands. The simplified quinazolinedione scaffold of 34R (MW 224.64) facilitates modular linker chemistry without interference from superfluous functional groups [1].

Ubiquitination-Independent Targeted Protein Degradation – Mechanistic Studies Differentiating Autophagy from Proteasome Pathways

34R enables mechanistic studies that require clean discrimination between autophagy-lysosome and ubiquitin-proteasome degradation pathways. Because ATTECs built with 34R recruit LC3B directly and operate independently of E3 ligase activity and ubiquitination, they serve as precise chemical biology probes to interrogate autophagy-dependent degradation biology [1]. This is particularly valuable when studying protein targets that are poor substrates for ubiquitin-proteasome-mediated degradation, including protein complexes, aggregates, and organelle-associated proteins. The unambiguous 2D NMR binding confirmation of 34R to LC3B provides the biophysical confidence necessary for rigorous mechanistic interpretation [1].

Comparative LC3B Ligand Benchmarking and ATTEC Toolbox Development

34R serves as an essential reference compound for laboratories building and benchmarking an LC3B-recruiting fragment collection. Its well-defined KD (2.5 µM), direct 2D NMR binding validation, and documented platform generalizability across multiple target families [1] establish it as a characterization benchmark against which novel LC3B recruiters (e.g., coumarin-based, GW5074-derived, or other emerging scaffolds) can be quantitatively compared. Procurement of 34R alongside its closest analog 33R (KD 2.87 µM) enables direct intra-scaffold SAR comparisons critical for rational ATTEC optimization programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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